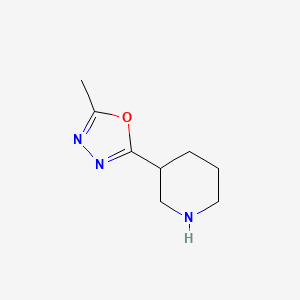

1-Benzyl-3,3-Dimethylpiperidin-4-ol

Übersicht

Beschreibung

The compound "1-Benzyl-3,3-dimethylpiperidin-4-OL" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various pharmacologically active molecules and their potential use in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the formation of a piperidin-4-one structure, which can be further modified. For instance, the synthesis of 1-benzyl-4-(chloromethyl)piperidine is described as a precursor for potential pharmaceuticals . Similarly, the synthesis of various 2,6-diarylpiperidin-4-one O-benzyloximes and 1-benzyl-3-alkyl-2,6-diarylpiperidin-4-ones has been reported, which involves condensation reactions and characterizations by NMR spectral studies . Additionally, the synthesis of trans-3-amino-1-benzylpiperidin-4-ols through regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides has been presented, highlighting the potential for creating stereochemical analogues of antitumor alkaloids .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using NMR spectroscopy and X-ray diffraction. For example, the stereochemistry of 1-benzyl-3-ethyl-2,6-diphenylpiperidin-4-one was determined using 2D NMR techniques and confirmed by single-crystal XRD analysis, revealing a chair conformation with equatorial orientation of substituents . Similarly, the stereochemistry of highly crowded N-benzylpiperidones was investigated, showing that these compounds also adopt a chair conformation .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their transformation into pharmacologically active compounds. The reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . The synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine, an intermediate of semi-synthetic rifamycins, involves condensation and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are characterized by their spectral data and reactivity. The NMR spectral assignments provide insights into the conformational preferences of the compounds, as seen in the case of 2,6-diarylpiperidin-4-one O-benzyloximes . The antimicrobial profiles of novel 3-benzyl-2,6-diarylpiperidin-4-one derivatives have been evaluated, showing significant activity against various bacterial and fungal strains . Additionally, the synthesis and configuration of trans-1-amino-4-benzyl-2,6-dimethylpiperazine highlight the importance of stereochemistry in the biological activity of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthese pharmazeutischer Verbindungen

1-Benzyl-3,3-Dimethylpiperidin-4-ol: dient als Schlüsselzwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Struktur ist entscheidend für die Bildung von Piperidinderivaten, die in mehr als zwanzig Klassen von Pharmazeutika vorkommen . Die Vielseitigkeit der Verbindung ermöglicht die Herstellung einer breiten Palette pharmakologisch aktiver Moleküle.

Entwicklung von Medikamenten für das zentrale Nervensystem (ZNS)

Aufgrund seines Piperidinkern ist This compound entscheidend für die Entwicklung von ZNS-Medikamenten. Piperidinderivate sind dafür bekannt, die Blut-Hirn-Schranke zu überwinden, was sie zu geeigneten Kandidaten für die Behandlung von neurologischen Erkrankungen macht .

Entzündungshemmende Mittel

Die Forschung zeigt, dass Piperidinderivate entzündungshemmende Eigenschaften besitzen. Daher kann This compound bei der Synthese von entzündungshemmenden Mitteln verwendet werden, was zu Behandlungen für Erkrankungen wie Arthritis und andere entzündliche Erkrankungen beiträgt .

Analgetika

Die strukturellen Eigenschaften der Verbindung machen sie zu einem wertvollen Vorläufer bei der Herstellung von Analgetika. Diese Medikamente sind darauf ausgelegt, Schmerzen zu lindern, ohne Bewusstlosigkeit zu verursachen, und Piperidinderivate werden oft wegen ihres analgetischen Potenzials untersucht .

Antimikrobielle und antibakterielle Anwendungen

This compound: Es wurde festgestellt, dass es Anwendungen bei der Herstellung von antimikrobiellen und antibakteriellen Wirkstoffen hat. Seine Modifikation führt zu Verbindungen, die eine Vielzahl von Bakterienstämmen bekämpfen können, was zum Bereich der Infektionskrankheiten beiträgt .

Katalysator in der organischen Synthese

Neben seinen direkten pharmazeutischen Anwendungen wird This compound auch als Katalysator in organischen Syntheseverfahren verwendet. Seine chemische Struktur kann verschiedene Reaktionen, einschließlich Cyclisierung und Aminierung, erleichtern, die für die Konstruktion komplexer organischer Moleküle entscheidend sind .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with it, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

1-benzyl-3,3-dimethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTKRTQMBDUPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1O)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626194 | |

| Record name | 1-Benzyl-3,3-dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

324769-02-0 | |

| Record name | 3,3-Dimethyl-1-(phenylmethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324769-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3,3-dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

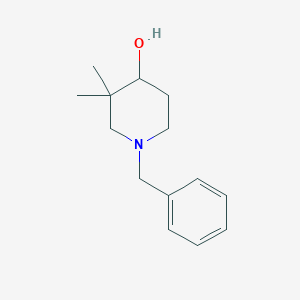

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)